molecular formula C18H18N2O4 B5603331 2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate

2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate

Cat. No. B5603331
M. Wt: 326.3 g/mol
InChI Key: DQVMTJMVLOJUGC-YBFXNURJSA-N
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Description

This compound appears to be a specialized organic molecule, with relevance in various chemical syntheses and reactions.

Synthesis Analysis

  • The synthesis process of similar compounds often involves complex organic reactions. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate involved the treatment of methyl 6-phenyl0-resorcylate with diazomethane, followed by a Kolbe-Schmitt reaction (Howarth & Harris, 1968).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been characterized using spectroscopic methods such as NMR, IR, and MS. For instance, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated via X-ray crystallography (Mao et al., 2015).

Chemical Reactions and Properties

  • Such compounds often participate in complex chemical reactions, including cyclisation and substitution reactions. For example, the cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes led to 2-phenylbenzimidazoles, suggesting multiple reaction pathways (Gilchrist, Gordon, Pipe, & Rees, 1979).

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis

    Research has focused on synthesizing novel heterocyclic compounds derived from acetohydrazide for their potential biological activities. One study synthesized derivatives with significant lipase and α-glucosidase inhibition, highlighting their potential in therapeutic applications (Bekircan et al., 2015).

  • Antimicrobial Activities

    Another area of interest is the synthesis of compounds with potential bioactive properties. For example, compounds synthesized from Visnaginone showed moderate to high activities against various phytopathogenic fungi, indicating their potential use in crop protection and as fungicidal agents (Hafez et al., 2001).

Chemical Synthesis and Characterization

  • Organic Synthesis

    There's ongoing research into developing efficient synthesis methods for organic compounds with potential applications in medicinal chemistry. For instance, the Palladium-catalyzed CH Functionalization method offers a novel approach for synthesizing oxindole derivatives, showcasing the advancement in organic synthesis techniques (Magano et al., 2014).

  • Liquid Crystal Derivatives

    Studies also explore the synthesis of liquid crystalline materials for their unique mesomorphic and optical properties, which could be relevant for applications in displays and photonic devices. Research on new homologues series of liquid crystalline materials illustrates the interest in expanding the utility of such compounds in technological applications (Alamro et al., 2021).

Molecular Modeling and Drug Design

  • Aldose Reductase Inhibitors: The design and synthesis of novel molecules for inhibiting aldose reductase demonstrate the integration of chemical synthesis with molecular modeling to develop new therapeutic agents. Such research is pivotal for discovering treatments for diabetic complications, showcasing the chemical's role in drug design and development (Ali et al., 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound are not specified in the available resources. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential applications in various research fields.

properties

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-6-4-5-7-15(12)18(22)20-19-11-14-8-9-16(24-13(2)21)17(10-14)23-3/h4-11H,1-3H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVMTJMVLOJUGC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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